molecular formula C16H14O5 B3052909 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one CAS No. 480-46-6

3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one

Cat. No.: B3052909
CAS No.: 480-46-6
M. Wt: 286.28 g/mol
InChI Key: PBILBHLAPJTJOT-UHFFFAOYSA-N
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Description

3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one, with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol, is a high-purity chemical compound supplied for research and development purposes . This compound, which is also known as (±)-Phyllodulcin, is an isocoumarin derivative of significant interest in various biochemical and pharmacological studies . Its core structure features a dihydro-1H-2-benzopyran-1-one scaffold substituted with hydroxy and methoxyphenyl groups, which are critical for its biological activity and interaction with biological targets . Researchers utilize this compound primarily as a key intermediate in organic synthesis and for exploring the structure-activity relationships of natural products. Its applications extend to the study of sweet taste receptors, as Phyllodulcin is a known natural sweetener, providing a platform for investigating non-caloric sweeteners and flavor science . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All researchers should review the material safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBILBHLAPJTJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029761
Record name 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-46-6, 21499-23-0
Record name Phyllodulcin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hydrogenation of 8-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate

The J-stage protocol begins with ethyl 8-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (30), which undergoes catalytic hydrogenation over 10% Pd-C in acetic acid at 70°C to yield the dihydro intermediate 31. Subsequent reduction with lithium aluminum hydride (LiAlH4) in anhydrous ether selectively reduces the ester to a hydroxymethyl group, producing 3,4-dihydro-8-hydroxy-2-hydroxymethyl-2H-1-benzopyran (54) in 21% yield.

Critical Data :

  • Intermediate 31 : $$ ^1H $$-NMR (CDCl₃) δ 2.90–3.20 (m, 3H, C3-H and C4-H), 3.98–4.70 (m, 2H, C2-H), 6.50–6.80 (m, 3H, Ar-H).
  • Compound 54 : Mp 146–148°C; MS m/z 180 (M⁺); IR (KBr) 3340 cm⁻¹ (OH).

Demethylation and Functionalization of Methoxy Intermediates

Demethylation of 8-methoxy derivatives using 47% HBr at 110°C for 4 hours efficiently generates free phenolic groups. For example, ethyl 3,4-dihydro-8-methoxy-2H-1-benzopyran-4-carboxylate (35) undergoes HBr-mediated demethylation to yield 3,4-dihydro-8-hydroxy-4-hydroxymethyl-2H-1-benzopyran (56) after LiAlH4 reduction. This stepwise approach ensures regioselective hydroxylation critical for downstream functionalization.

Spectral Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound’s $$ ^1H $$-NMR spectrum exhibits characteristic signals:

  • δ 2.50–3.20 (m, 2H, C4-H), 3.85 (s, 3H, OCH₃), 4.08–4.48 (m, 2H, C2-H), 6.24–6.96 (m, 6H, Ar-H).
  • The absence of ester carbonyl signals (δ ~170 ppm) in $$ ^{13}C $$-NMR confirms lactone formation.

Infrared (IR) and Mass Spectrometry (MS)

  • IR: 3340 cm⁻¹ (OH stretch), 1720 cm⁻¹ (lactone C=O).
  • MS: Molecular ion peak at m/z 328 (M⁺), with fragmentation patterns consistent with loss of H₂O (m/z 310) and CO (m/z 282).

Optimization of Synthetic Efficiency

Yield Enhancement via Solvent and Catalyst Screening

Hydrogenation steps using Pd-C in acetic acid achieve 70–80% conversion but suffer from moderate yields due to over-reduction. Substituting Rh-Al₂O₃ increases selectivity for dihydro intermediates, improving yields to 85%.

Green Chemistry Approaches

Replacing HBr with ionic liquids (e.g., [BMIM]Br) for demethylation reduces reaction times from 4 hours to 45 minutes while maintaining 90% yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds .

Scientific Research Applications

3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The phenolic groups in the compound can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is a key aspect of its biological effects .

Comparison with Similar Compounds

Examples :

  • 8b: 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (C₁₇H₁₆O₅)
  • 8c: 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (C₁₆H₁₂Cl₂O₅) Key Structural Differences: These derivatives incorporate aroyl groups (e.g., 4-methoxybenzoyl, 3,4-dichlorobenzoyl) instead of the hydroxyphenyl-methoxy group . Synthesis and Yield:
  • 8b: 50% yield, melting point 125°C
  • 8c: 53% yield, melting point 178°C
    Biological Activity : These compounds exhibit moderate antimicrobial activity but are less potent than bis-(1H-2-benzopyran-1-one) derivatives (e.g., compound 5 in ), which show enhanced activity due to dimerization .

Pharmacological and Metabolic Comparisons

Antidepressant Activity

The target compound reverses abnormal levels of metabolites like 3-hydroxybutyric acid and cholic acid in chronic unpredictable mild stress (CUMS) rat models, implicating its role in regulating tryptophan and glycerolipid metabolism . In contrast, similar compounds like (3R,6’Z)-3,4-dihydro-8-hydroxy-3-(6-pentadecenyl)-1H-2-benzopyran-1-one () are linked to lipid metabolism but lack direct evidence of antidepressant effects.

Anti-inflammatory and Antiulcer Effects

The target compound’s 3-hydroxy-4-methoxyphenyl group enhances its ability to inhibit pro-inflammatory pathways compared to hydrangenol, which has a simpler substitution pattern . Bis-(1H-2-benzopyran-1-one) derivatives (e.g., compound 5) show superior anti-inflammatory activity due to increased molecular rigidity and interaction with biological targets .

Target Compound :

  • GHS Classification : Acute toxicity (Oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation .
  • Carcinogenicity: Not classified as carcinogenic by IARC, NTP, or OSHA .

Chlorinated Derivatives (e.g., 8c) :

  • The 3,4-dichlorobenzoyl group in 8c may increase toxicity compared to the target compound, though specific data are lacking .

Biological Activity

3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one, commonly known as phyllodulcin , is a naturally occurring compound with notable biological activities. It belongs to the class of organic compounds known as methoxyphenols and has garnered interest due to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄O₅
  • Molecular Weight : 286.2794 g/mol
  • CAS Registry Number : 21499-23-0
  • IUPAC Name : 8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one

The structure of phyllodulcin features a benzopyran core with hydroxyl and methoxy substituents that contribute to its biological activity.

Antimicrobial Properties

Phyllodulcin has demonstrated significant antimicrobial activity. In a study assessing its effects against various bacterial strains, it exhibited inhibitory effects comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values varied depending on the bacterial species, indicating a broad spectrum of activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that phyllodulcin could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

Phyllodulcin's antioxidant properties have been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that phyllodulcin effectively scavenges free radicals, with an IC50 value of approximately 25 µg/mL in the DPPH assay, suggesting strong antioxidant potential.

Anti-inflammatory Effects

Research has shown that phyllodulcin possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models of inflammation, treatment with phyllodulcin significantly reduced edema and inflammatory markers.

The biological activities of phyllodulcin are believed to be mediated through several mechanisms:

  • Antioxidant Mechanism : By donating hydrogen atoms or electrons to free radicals, phyllodulcin mitigates oxidative stress.
  • Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Membrane Interaction : Phyllodulcin may interact with microbial membranes, disrupting their integrity and leading to cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Natural Products evaluated the antimicrobial efficacy of phyllodulcin against clinical isolates of bacteria. The results showed that phyllodulcin not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of phyllodulcin in a cellular model exposed to oxidative stress. The study found that pre-treatment with phyllodulcin significantly enhanced cell viability and reduced markers of oxidative damage.

Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one, and what key reaction conditions are required?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation or cyclization reactions involving phenolic precursors. Key steps include:

Precursor preparation : Use of 2,4-dihydroxyacetophenone and substituted benzaldehydes under basic or acidic conditions to form chalcone intermediates .

Cyclization : Acid- or base-catalyzed cyclization of intermediates to form the benzopyranone core.

Purification : Column chromatography or recrystallization to isolate the target compound.

Q. Critical Parameters :

  • pH control during condensation to avoid side reactions.
  • Temperature optimization (e.g., 60–80°C for cyclization).
  • Solvent selection (e.g., ethanol or methanol for solubility).
MethodKey StepsChallengesReferences
Claisen-SchmidtAldol condensation, cyclizationByproduct formation
Cyclization of precursorsAcid/base catalysis, purificationLow yield due to steric hindrance

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Assign proton environments and confirm substitution patterns (e.g., methoxy vs. hydroxyl groups) .
  • 2D NMR (COSY, HSQC) : Resolve complex coupling and establish carbon-proton connectivity.

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) : Confirm molecular formula (C₁₆H₁₄O₅, MW 286.28) .

Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).

Q. Data Interpretation Tips :

  • Compare spectral data with structurally similar compounds (e.g., phyllodulcin derivatives) .
  • Use computational tools (e.g., ChemDraw) to predict splitting patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Based on OSHA and EU standards:

Personal Protective Equipment (PPE) :

  • Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 for higher concentrations .
  • Eye/Face protection : Safety goggles and face shields compliant with EN 166 .
  • Gloves : Nitrile or neoprene gloves inspected for integrity before use .

Ventilation : Use fume hoods to minimize aerosol formation .

Emergency Procedures :

  • Eye contact : Rinse with water for ≥15 minutes .
  • Skin exposure : Wash with soap and water immediately .
Hazard TypePPE/ProtocolStandard Reference
InhalationP95 respiratorNIOSH
Skin irritationNitrile gloves, lab coatOSHA

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic and naturally derived samples of this compound?

Methodological Answer: Discrepancies in melting points or NMR/MS data often arise from stereochemical differences or impurities . Steps to address this:

Re-evaluate synthetic conditions :

  • Verify stereochemistry using chiral chromatography or optical rotation .
  • Test alternative catalysts (e.g., chiral catalysts for enantioselective synthesis).

Natural sample analysis :

  • Isolate the natural compound via preparative HPLC and compare spectral fingerprints .

Computational validation :

  • Perform density functional theory (DFT) calculations to predict NMR chemical shifts .

Case Study :
In a 1990 study, synthetic 2,3-dihydro-8-(3-hydroxy-3-methylbut-1-enyl)-7-methoxy-2-phenyl-4H-1-benzopyran-4-one showed inconsistent melting points and spectral data compared to natural falciformin, leading to revised structural assignments .

Q. What strategies can optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

Reaction Engineering :

  • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Optimize solvent polarity (e.g., switch from ethanol to DMF for better intermediate solubility).

Catalyst Screening :

  • Test Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.

Process Monitoring :

  • Implement in-line FTIR to track reaction progress and adjust conditions dynamically.

Q. Experimental Design Table :

ParameterOptimization StrategyExpected Outcome
SolventDMF vs. ethanolHigher intermediate solubility
TemperatureMicrowave heating at 100°CReduced reaction time
CatalystBF₃·Et₂O (0.5 equiv)Improved cyclization yield

Q. How should researchers address gaps in toxicological and ecological data for this compound?

Methodological Answer: While acute toxicity data are lacking (as noted in safety sheets ), use the following approaches:

In silico prediction :

  • Apply tools like ECOSAR or TEST to estimate aquatic toxicity .

Alternative testing :

  • Use Daphnia magna or Danio rerio (zebrafish) models for acute toxicity screening.

Read-across methods :

  • Compare with structurally similar compounds (e.g., coumarin derivatives) with known ecotoxicological profiles .

Q. Regulatory Considerations :

  • Ensure compliance with REACH guidelines for data extrapolation.

Q. What methodologies are recommended to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂) , and thermal stress (40–80°C) .

Analytical Monitoring :

  • Use HPLC-PDA to track degradation products and calculate half-life.

Kinetic Modeling :

  • Apply the Arrhenius equation to predict shelf-life under storage conditions.

Q. Key Findings from Evidence :

  • The compound is stable under recommended storage conditions (room temperature, dry environment) but may degrade in acidic/basic media .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one
Reactant of Route 2
3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl) 1H-2-benzopyran-1-one

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